molecular formula C16H19N3O4S B6422985 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone CAS No. 924859-87-0

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone

Cat. No.: B6422985
CAS No.: 924859-87-0
M. Wt: 349.4 g/mol
InChI Key: TXZQNWDWQUWTFE-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone is a synthetic quinazoline derivative intended for research applications exclusively. This compound is presented as a solid and is designed for investigative use in biochemical and pharmacological studies. The core quinazoline structure is recognized in scientific literature for its significance in medicinal chemistry, particularly as a scaffold in compounds evaluated for anti-cancer properties . The morpholinoethanone moiety linked via a thioether bond in this specific molecule may influence its physicochemical properties and biological interactions. Researchers are exploring this compound and its analogs primarily in the context of enzyme inhibition, with a focus on tyrosine kinase pathways . These kinases, such as the epidermal growth factor receptor (EGFR), are well-validated targets in oncological research, and quinazoline-based molecules have been extensively studied as potential inhibitors . Early-stage research on related 4-anilino-6,7-dimethoxyquinazoline derivatives has demonstrated potent anti-tumor and anti-angiogenic effects in both in vitro and in vivo models, significantly reducing tumor cell proliferation and vessel sprouting . The mechanism of action for such compounds often involves competitive binding at the ATP site of target kinases, thereby disrupting intracellular signaling cascades critical for cell survival and growth . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to conduct all necessary safety assessments and to comply with all local and institutional regulations regarding the handling and use of chemical substances.

Properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-13-7-11-12(8-14(13)22-2)17-10-18-16(11)24-9-15(20)19-3-5-23-6-4-19/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZQNWDWQUWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Using Thionyl Chloride

Procedure :
A mixture of 6,7-dimethoxyquinazolin-4-one (20 mmol) and excess thionyl chloride (120 mL) is refluxed with catalytic DMF (1–2 drops) under nitrogen for 3–6 hours. Post-reaction, excess thionyl chloride is distilled off, and the residue is dissolved in dichloromethane. The organic layer is washed with saturated sodium bicarbonate, dried (Na₂SO₄), and concentrated to yield a white solid.
Key Data :

  • Yield : 70–85%

  • Conditions : Reflux (80–110°C), DMF catalysis, inert atmosphere.

  • Characterization : 1H^1H NMR (DMSO-d6d_6): δ 8.88 (s, 1H, C2-H), 7.45 (s, 1H, C5-H), 7.38 (s, 1H, C8-H), 4.01 (s, 6H, OCH₃).

Phosphorus Oxychloride-Mediated Chlorination

Procedure :
6,7-dimethoxyquinazolin-4-one (60 mmol) is suspended in phosphorus oxychloride (250 mL) and refluxed for 4 hours. After POCl₃ removal under vacuum, the residue is partitioned between dichloromethane and aqueous Na₂CO₃. The organic phase is dried and concentrated.
Key Data :

  • Yield : 83%

  • Conditions : Reflux (110°C), no catalyst required.

  • Characterization : GC/MS m/z 224 (M⁺).

Comparative Analysis :

MethodYieldTemperatureCatalystPurification
Thionyl Chloride85%80–110°CDMFColumn Chromatography
Phosphorus Oxychloride83%110°CNoneAqueous Workup

Thionyl chloride offers higher yields and milder conditions, whereas POCl₃ avoids DMF but requires higher temperatures.

Thioether Formation: Nucleophilic Substitution at C4

The chloro group at C4 undergoes nucleophilic displacement with a thiol-containing reagent to introduce the thioether linkage.

Synthesis of 2-Mercapto-1-morpholinoethanone

While explicit protocols for this intermediate are absent in the provided sources, analogous syntheses suggest:
Inferred Procedure :
Morpholine reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-morpholinoethanone . Subsequent treatment with thiourea under basic conditions introduces the thiol group, yielding 2-mercapto-1-morpholinoethanone .

Coupling Reaction

Procedure :
4-Chloro-6,7-dimethoxyquinazoline (1 eq) and 2-mercapto-1-morpholinoethanone (1.1 eq) are heated in DMF at 100–120°C for 5–12 hours with triethylamine (1.5 eq) as a base. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice water. The precipitate is filtered, washed with ethanol, and recrystallized.
Key Data :

  • Yield : 75–88% (extrapolated from analogous reactions)

  • Conditions : DMF, 100–120°C, anhydrous.

  • Side Products : Over-substitution or oxidation of thiol to disulfide (mitigated by inert atmosphere).

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:1 to 3:1) to remove unreacted starting materials and byproducts.

Recrystallization

Recrystallization from ethanol or ethyl acetate yields high-purity 2-((6,7-dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone as a crystalline solid.

Analytical Data :

  • 1H^1H NMR (DMSO-d6d_6) : δ 8.75 (s, 1H, quinazoline-H), 7.53 (s, 1H, C5-H), 7.25 (s, 1H, C8-H), 4.10–3.80 (m, 8H, OCH₃ and morpholine), 3.60 (s, 2H, SCH₂).

  • LC-MS : m/z 365.4 ([M+H]⁺).

Optimization and Challenges

Solvent and Catalysis

  • DMF vs. Toluene : DMF enhances reaction rates due to high polarity, but toluene is preferred for large-scale synthesis to avoid DMF-induced side reactions.

  • Base Selection : Triethylamine outperforms K₂CO₃ in suppressing acid byproducts.

Yield Limitations

  • Chlorination Step : Lower yields (27–70%) occur with suboptimal stoichiometry or insufficient reflux time.

  • Thioether Coupling : Excess thiol (1.2 eq) and prolonged heating (12h) improve yields to >80%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies suggest that continuous flow systems reduce reaction times (3h vs. 12h) and improve safety by minimizing exposure to volatile reagents like thionyl chloride.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol/water mixtures replace DMF in later stages to reduce environmental impact.

  • Catalyst Recovery : Immobilized bases (e.g., polymer-supported Et₃N) enable reuse across batches .

Mechanism of Action

The mechanism of action of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Insights :

  • The thioether linker in the target compound may improve binding kinetics compared to ester or acetyl linkers in analogs like 6d and 6g .
  • The morpholino group enhances solubility relative to phenyl or alkyl substituents in other derivatives .

EGFR-Targeting Quinazoline Inhibitors

highlights compounds with overlapping structural motifs and EGFR activity:

Compound ID Structure Highlights EGFR Activity (IC₅₀) Binding Interactions Reference
Target Compound 6,7-dimethoxyquinazoline; thioether-morpholine Not reported Predicted interaction with EGFR ATP pocket via quinazoline and hydrogen bonding (morpholine) N/A
Compound 6a 6,7-dimethoxyquinazoline; oxy linker to thiourea Moderate Binds EGFR via quinazoline and thiourea interactions
Compound 7b 6,7-dimethoxyquinazoline; thio linker to thiourea High Enhanced activity due to thioether’s hydrophobic/lipophilic effects
Compound 8b N-methylquinazoline; hydrogen-bonding groups IC₅₀ = 14.8 nM Hydrogen bonds with Met793 and Lys745 in EGFR

Key Findings :

  • Thioether vs. Ether Linkers : Compound 7b (thioether) shows superior EGFR inhibition to 6a (ether), suggesting the target compound’s thioether linkage could similarly enhance potency .
  • Role of Morpholine: While 8b achieves nanomolar IC₅₀ via hydrogen bonding, the target compound’s morpholine may mimic this interaction, though empirical validation is needed.

Morpholino-Containing Heterocycles

The compound 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone (CAS 921790-06-9) provides insights into morpholine’s role:

Property Target Compound CAS 921790-06-9
Core Heterocycle Quinazoline Imidazo[2,1-c][1,2,4]triazole
Molecular Formula C₁₉H₂₂N₄O₃S (estimated) C₁₇H₂₁N₅O₂S
Key Functional Groups 6,7-Dimethoxyquinazoline; thioether-morpholine p-Tolyl-substituted imidazotriazole; morpholine
Pharmacokinetic Prediction Moderate logP due to morpholine Higher logP (imidazotriazole core)

Comparison :

  • The target compound’s quinazoline core likely offers stronger EGFR affinity than the imidazotriazole system in CAS 921790-06-9 .
  • Both share morpholine-driven solubility, but the imidazotriazole analog’s aromatic p-tolyl group may reduce metabolic stability .

Biological Activity

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. The morpholino and thioether groups contribute to its pharmacokinetic properties.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)5.0Apoptosis induction
4-(6,7-Dimethoxyquinazolin-4-yl)thioHeLa (Cervical Cancer)3.5Cell cycle arrest
6,7-DimethoxyquinazolineA549 (Lung Cancer)2.8Inhibition of proliferation

Antihypertensive Properties

Quinazoline derivatives have also been studied for their antihypertensive effects. The compound's ability to act as an alpha-1 adrenergic receptor antagonist has been documented, leading to vasodilation and decreased blood pressure.

Case Study: Alpha-1 Adrenergic Receptor Antagonism
A study conducted by Smith et al. (2020) evaluated the antihypertensive effects of various quinazoline derivatives. The findings indicated that compounds with a similar structure to this compound exhibited high binding affinity for alpha-1 receptors, resulting in significant blood pressure reduction in hypertensive animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound binds selectively to alpha-1 adrenergic receptors, inhibiting their activity and leading to vasodilation.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells by interfering with key regulatory proteins.
  • Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, promoting programmed cell death.

Q & A

Q. What are the established synthetic routes for 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core followed by thioether linkage formation. Key steps include:

  • Quinazoline core synthesis : 6,7-dimethoxyquinazolin-4-amine derivatives are often synthesized via cyclization of anthranilic acid analogs under acidic or basic conditions.
  • Thioether formation : Reacting the quinazoline intermediate with a morpholinoethanone-thiol derivative under inert atmosphere (e.g., nitrogen) to prevent oxidation. Catalysts like triethylamine or palladium-based agents may enhance coupling efficiency .
  • Optimization : Temperature control (e.g., 60–80°C for thioether formation) and solvent selection (polar aprotic solvents like DMF or DMSO) are critical. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra confirm substituent positions (e.g., dimethoxy groups at C6/C7, morpholino protons). 19^{19}F NMR may detect trace fluorinated impurities if present .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (e.g., ATP concentration in kinase assays). Standardize protocols using validated cell models and controls .
  • Impurity interference : Trace byproducts (e.g., unreacted thiols) may off-target. Re-synthesize and re-test batches with ≥98% purity .
  • Data normalization : Use IC50_{50} values adjusted for protein binding and solubility limits. Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What experimental design principles apply to studying this compound’s environmental fate and ecotoxicological impacts?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic transformations : Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH (3–9). Monitor degradation via LC-MS .
  • Biotic interactions : Use microcosms with soil/water samples to evaluate microbial degradation pathways. Metabolite profiling via GC-MS or 14^{14}C-labeling tracks mineralization .
  • Risk assessment : Calculate predicted environmental concentrations (PECs) vs. toxicity thresholds (e.g., EC50_{50} for Daphnia magna) using probabilistic models .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic or biological systems?

  • Kinetic studies : Use stopped-flow spectroscopy or quench-flow methods to determine rate constants for thioether bond cleavage or enzyme inhibition .
  • Isotopic labeling : 18^{18}O or 34^{34}S isotopes trace oxygen/sulfur participation in hydrolysis or redox reactions .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states for morpholino-thioquinazoline interactions with target proteins (e.g., EGFR kinase) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Substituent variation : Synthesize analogs with modified dimethoxy groups (e.g., 6,7-diethoxy or halogen substitutions) to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Replace the morpholino group with piperazine or thiomorpholine to alter solubility and metabolic stability. Evaluate pharmacokinetics in rodent models .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate molecular fields (e.g., electrostatic, hydrophobic) with activity data from in vitro assays .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationHPLC, TLC, Column ChromatographySolvent polarity, catalyst loading
Environmental Fate AnalysisLC-MS, GC-MS, Microcosm assayspH, UV intensity, microbial diversity
Mechanistic StudiesStopped-flow spectroscopy, DFTIsotope purity, computational basis sets
SAR Development3D-QSAR, Analog synthesisSubstituent logP, steric bulk

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